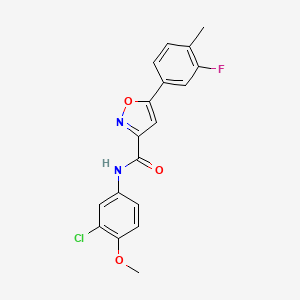![molecular formula C21H25ClN2O3S B14983899 1-[(4-chlorobenzyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14983899.png)
1-[(4-chlorobenzyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and distinct substituents such as the 4-chlorophenyl and 2,6-dimethylphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the 4-Chlorophenyl Group: This step involves a nucleophilic substitution reaction where the 4-chlorophenyl group is introduced.
Attachment of the 2,6-Dimethylphenyl Group: Similar to the previous step, this involves a nucleophilic substitution reaction to attach the 2,6-dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can occur, especially at the carboxamide group, converting it to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, particularly involving the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-Bromophenyl)methanesulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
- 1-[(4-Methylphenyl)methanesulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
- 1-[(4-Fluorophenyl)methanesulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
Uniqueness
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C21H25ClN2O3S |
|---|---|
Molekulargewicht |
421.0 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-4-3-5-16(2)20(15)23-21(25)18-10-12-24(13-11-18)28(26,27)14-17-6-8-19(22)9-7-17/h3-9,18H,10-14H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
QFCWYEJWYGYSID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B14983820.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B14983828.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B14983841.png)

![5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14983866.png)
![{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14983870.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14983873.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14983881.png)
![5-(4-chlorophenyl)-N-cyclopentylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14983884.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B14983885.png)
![2-(4-bromophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14983886.png)
![N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14983887.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14983908.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B14983916.png)
